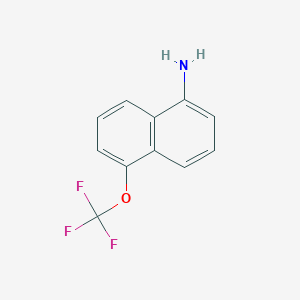
2-(4-Methoxy-3-methylphenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)azepane: is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a seven-membered azepane ring attached to a methoxy-methylphenyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for 2-(4-Methoxy-3-methylphenyl)azepane are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Methoxy-3-methylphenyl)azepane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-3-methylphenyl)azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound can modulate enzyme activity and protein interactions, potentially affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methoxyphenyl)azepane
- 2-(3-Methylphenyl)azepane
- 2-(4-Methylphenyl)azepane
Comparison: 2-(4-Methoxy-3-methylphenyl)azepane is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(4-methoxy-3-methylphenyl)azepane |
InChI |
InChI=1S/C14H21NO/c1-11-10-12(7-8-14(11)16-2)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
RJUOODMAZIKLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CCCCCN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)



![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)

